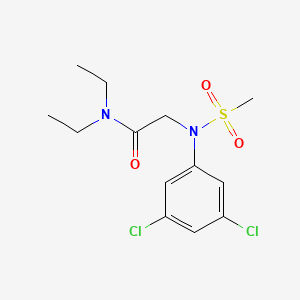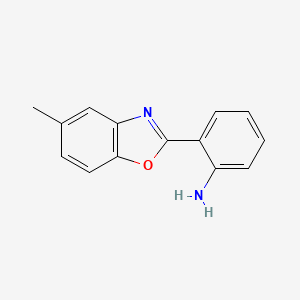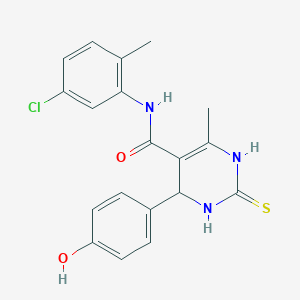
N~2~-(3,5-dichlorophenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,5-dichlorophenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DCMG belongs to the class of glycine transporter inhibitors and has been studied extensively for its ability to modulate neurotransmitter activity in the central nervous system. In
Mecanismo De Acción
DCMG functions as a glycine transporter inhibitor, which means that it blocks the reuptake of glycine into presynaptic neurons. This leads to increased levels of glycine in the synapse, which in turn enhances NMDA receptor function. NMDA receptors are involved in various neurological processes, including learning, memory, and synaptic plasticity. By enhancing NMDA receptor function, DCMG has the potential to modulate these processes and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that DCMG can modulate neurotransmitter activity in the central nervous system. Specifically, DCMG increases levels of glycine in the synapse, which enhances NMDA receptor function. This mechanism of action has been implicated in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Additionally, DCMG has been shown to have anxiolytic and antinociceptive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMG has several advantages for lab experiments. It is a highly specific glycine transporter inhibitor, which means that it can be used to study the role of glycine in various neurological processes. Additionally, DCMG has been shown to have low toxicity and good pharmacokinetic properties, which makes it an attractive candidate for further development as a therapeutic agent.
One limitation of DCMG is its relatively low potency compared to other glycine transporter inhibitors. Additionally, DCMG has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of DCMG. One potential avenue of research is the development of more potent glycine transporter inhibitors. Additionally, further studies are needed to fully elucidate the mechanism of action of DCMG and its potential therapeutic applications in various neurological disorders. Finally, the development of more water-soluble formulations of DCMG could improve its utility as a therapeutic agent.
Métodos De Síntesis
The synthesis of DCMG involves a multi-step process that begins with the reaction of 3,5-dichloroaniline with diethyl malonate to produce the intermediate 3,5-dichlorophenylmalonic acid diethyl ester. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with N-methyl-N-(methylsulfonyl)glycine to yield DCMG.
Aplicaciones Científicas De Investigación
DCMG has been studied extensively for its potential therapeutic applications in various neurological disorders. Studies have shown that DCMG can modulate glycine transporter activity, leading to increased levels of glycine in the synapse, which in turn enhances NMDA receptor function. This mechanism of action has been implicated in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-4-16(5-2)13(18)9-17(21(3,19)20)12-7-10(14)6-11(15)8-12/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPHFSFCHGAYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)
![2-cyclopropyl-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178697.png)

![4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)
![ethyl 4-{[4-(6-quinolinylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5178721.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5178729.png)

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5178735.png)
![ethyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5178737.png)
![N-[3-(1H-indol-1-yl)propyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5178746.png)
![N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5178767.png)
